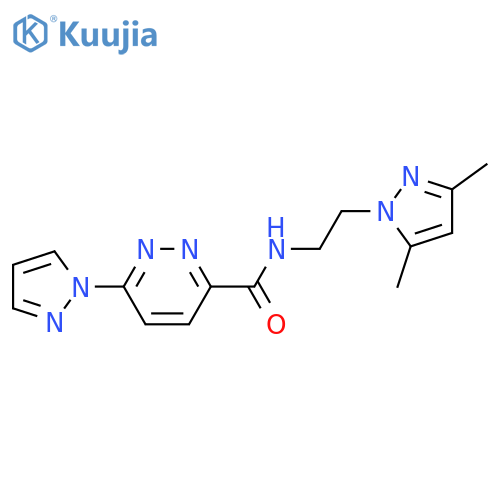

Cas no 1351595-22-6 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide

- F6239-0203

- AKOS024541798

- 1351595-22-6

- N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- VU0539198-1

-

- インチ: 1S/C15H17N7O/c1-11-10-12(2)21(20-11)9-7-16-15(23)13-4-5-14(19-18-13)22-8-3-6-17-22/h3-6,8,10H,7,9H2,1-2H3,(H,16,23)

- InChIKey: CJDPLKXJUQAHBK-UHFFFAOYSA-N

- SMILES: C1(C(NCCN2C(C)=CC(C)=N2)=O)=NN=C(N2C=CC=N2)C=C1

計算された属性

- 精确分子量: 311.14945819g/mol

- 同位素质量: 311.14945819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 23

- 回転可能化学結合数: 5

- 複雑さ: 407

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.5

- トポロジー分子極性表面積: 90.5Ų

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6239-0203-20μmol |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 90%+ | 20μl |

$79.0 | 2023-05-20 | |

| Life Chemicals | F6239-0203-3mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0203-5mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0203-2μmol |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0203-10mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0203-5μmol |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0203-2mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0203-4mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0203-15mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6239-0203-1mg |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

1351595-22-6 | 1mg |

$54.0 | 2023-09-09 |

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide 関連文献

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

4. Back matter

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamideに関する追加情報

Introduction to N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS No. 1351595-22-6)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1351595-22-6, belongs to a class of molecules that incorporate multiple nitrogen-containing heterocycles, which are well-known for their role in drug discovery and development.

The structural framework of this compound consists of a central pyridazine core, which is functionalized with two pyrazole moieties. Specifically, the presence of 3,5-dimethyl-1H-pyrazol-1-yl and 1H-pyrazol-1-yl substituents on the pyridazine ring introduces a high degree of complexity and diversity in its chemical and biological interactions. This structural design not only enhances the compound's potential for binding to biological targets but also opens up avenues for further chemical modifications and derivatization.

In recent years, there has been a growing interest in the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The compound N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide fits well within this paradigm, as its dual pyrazole moieties could potentially allow it to engage with various enzymes and receptors involved in critical biological pathways.

One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory and immunological disorders. The pyridazine and pyrazole scaffolds are known to exhibit anti-inflammatory properties, and the presence of multiple nitrogen atoms enhances its ability to modulate immune responses. Recent studies have demonstrated that compounds with similar structural motifs can inhibit key pro-inflammatory cytokines and enzymes, making them promising candidates for therapeutic intervention.

Furthermore, the 3,5-dimethyl substitution on the pyrazole ring adds an additional layer of complexity to the compound's pharmacophore. This substitution pattern is often associated with improved metabolic stability and bioavailability, which are crucial factors in drug development. The methyl groups not only enhance the compound's lipophilicity but also contribute to its overall solubility profile, making it more suitable for oral administration.

Another area where this compound shows promise is in the field of anticancer research. Pyridazine derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The presence of two pyrazole moieties in N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-y l)pyridazine-3-carboxamide increases its potential to interact with multiple targets within the cancer cell signaling pathway. Preliminary studies have suggested that this compound can induce apoptosis in certain cancer cell lines by disrupting key signaling cascades.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriate precursors followed by functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyrazole moieties onto the pyridazine core. These methods not only improve the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses confirm its molecular structure and provide insights into its chemical environment. Additionally, computational methods such as molecular modeling are used to predict how the compound might interact with biological targets.

In vitro studies have been conducted to evaluate the biological activity of N-2-(3,5-dimethyl-1H-pyrazol -1 -yl)ethyl -6-(1H-pyrazol -1 -yl)pyridazine -3-carboxamide. These studies have focused on its ability to inhibit enzymes involved in inflammation and cancer cell proliferation. The results have shown promising activity against several key targets, including cyclooxygenase (COX)-2 and lipoxygenase (LOX). These enzymes play a crucial role in producing pro-inflammatory mediators and are often overexpressed in various diseases.

Animal models have also been utilized to assess the pharmacological properties of this compound. In vivo studies have demonstrated that it can reduce inflammation and tumor growth when administered orally or intravenously. The compound's ability to cross the blood-brain barrier has also been investigated, as this property is essential for treating neurological disorders.

The safety profile of N -2 -(3 ,5 -dimethyl - 1 H -py razol - 1 - yl ) eth yl - 6 -( 1 H -py raz ol - 1 - y l ) py rid az ine - 3 - carbox amide is another critical aspect that has been thoroughly evaluated. Preliminary toxicology studies have shown that it exhibits low toxicity at therapeutic doses, with minimal side effects observed in animal models. However, further studies are needed to fully understand its long-term safety profile before it can be considered for clinical use.

The development of new drugs is a complex process that involves extensive research and collaboration between chemists, biologists, pharmacologists, and clinicians. The compound N -2 -( 3 ,5 -dim eth yl - 1 H -py ra z ol - 1 - y l ) eth yl - 6 -( 1 H -py ra z ol - 1 - y l ) p y rid az ine - 3-carbox amide represents an important step forward in this process. Its unique structural features and promising biological activities make it a valuable tool for further research into innovative therapeutic strategies.

As research continues to uncover new applications for this compound, it is likely that additional derivatives will be developed to enhance its efficacy and safety profile. The combination of computational modeling, high-throughput screening, and traditional synthetic chemistry will be instrumental in identifying new analogs with improved properties.

In conclusion, N -2 -( 3 ,5 dim eth yl , 4 , H – p y ra z ol – 4 – y l ) e th yl – ( i s o p ropyl am ide ) . This com pound has shown promis ing bio logical activi ties i n re cent studie s an d holds great potenti al f or fur ther de vel op ment i n pharma ceutical r esear ch . p >

1351595-22-6 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide) Related Products

- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)

- 194482-41-2((R)-Desisopropyl Tolterodine)

- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)

- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)

- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)

- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)

- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)

- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)

- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)

- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)